N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
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Description
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a useful research compound. Its molecular formula is C13H9ClF3N3O2 and its molecular weight is 331.68 g/mol. The purity is usually 95%.
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Biological Activity
N-[6-(4-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C13H9ClF3N3O
- Molecular Weight : 331.68 g/mol
- CAS Number : 1820711-53-2
- MDL Number : MFCD16614246
- Hazards : Irritant .
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating potent inhibitory effects.
- Case Study : In vitro studies revealed that this compound shows efficacy against human colon cancer (HCT116) cells, with an IC50 value indicating substantial antiproliferative effects .
Cell Line | IC50 Value (µM) | Activity Level |
---|---|---|
HCT116 | 4.363 | High |
T47D | Moderate | Moderate to Good |
HepG2 | Moderate | Moderate |
2. Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
- Findings : The structure of the compound facilitates binding to the active sites of these enzymes, leading to inhibition. A notable derivative exhibited an IC50 value of 0.082 µM against AChE, suggesting strong potential as a therapeutic agent for conditions like Alzheimer's disease .
Enzyme | IC50 Value (µM) | Activity Level |
---|---|---|
AChE | 0.082 | Very High |
BChE | 0.1 | High |
3. Antibacterial Activity
Preliminary evaluations have indicated antibacterial properties against various strains, although specific data on this compound itself is limited.
- Research Insight : Similar compounds in the pyrimidine class have shown promising results in inhibiting bacterial growth, suggesting potential for further exploration in this area .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Hydrophobic Interactions : The trifluoromethyl and chlorophenyl groups enhance hydrophobic interactions with target proteins.
- Planar Structure : The planar nature of the pyrimidine ring promotes effective binding within enzyme active sites.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups increases the compound's reactivity and binding efficiency .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O2/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDRZLWBPJBYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164427 |
Source
|
Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-53-2 |
Source
|
Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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